Product packaging for 8-Iodoguanosine(Cat. No.:)

8-Iodoguanosine

カタログ番号: B12910229
分子量: 409.14 g/mol
InChIキー: PBEHMRJESXYIKX-UMMCILCDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

8-Iodoguanosine is a modified nucleoside that serves as a critical reagent in biochemical research. Its primary application is in the study of enzyme structures and mechanisms, particularly purine nucleoside phosphorylases (PNPs). Research has shown that 8-Iodoguanine, the base of this nucleoside, forms a stable "dead-end" complex with phosphate in the active site of PNP, providing key insights into the catalytic mechanism of trimeric PNPs and their specificity for 6-oxopurine nucleosides . This compound is primarily used in biochemical research as a modified nucleoside . It serves as a key component in the study of nucleic acid structure and function, particularly in understanding the mechanisms of RNA and DNA interactions . This compound is often employed in the synthesis of labeled nucleotides for use in various molecular biology techniques, such as sequencing and hybridization assays . Additionally, it is utilized in the development of antiviral and anticancer agents, where its incorporation into nucleic acids can help in targeting specific cellular processes . The iodine moiety also makes it useful in radiolabeling studies, enabling the tracking of nucleotide incorporation and metabolism in biological systems . The product specifications include a molecular formula of C₁₀H₁₂IN₅O₅ and a molecular weight of 409.14 g/mol . It is typically supplied as a white to off-white powder and should be stored at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12IN5O5 B12910229 8-Iodoguanosine

3D Structure

Interactive Chemical Structure Model





特性

分子式

C10H12IN5O5

分子量

409.14 g/mol

IUPAC名

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-iodo-1H-purin-6-one

InChI

InChI=1S/C10H12IN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1

InChIキー

PBEHMRJESXYIKX-UMMCILCDSA-N

異性体SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2I)O)O)O

正規SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2I)O)O)O

製品の起源

United States

Spectroscopic Analysis

NMR Spectroscopy

Other Spectroscopic Data

Ultraviolet (UV) spectroscopy is also used to characterize this compound. The maximum absorption (λmax) values are dependent on the pH of the solution. At pH 2, the λmax is 260 nm, at pH 7 it is 262 nm, and at pH 12 it shifts to 270 nm. google.com This pH-dependent shift in absorption is characteristic of the electronic transitions within the purine (B94841) ring and is influenced by the presence of the iodine atom.

pHλmax
2260 nm
7262 nm
12270 nm

Data from patent information. google.com

Applications As a Research Tool and Biochemical Probe

Development as a Radioligand for Receptor Studies

The modification of 8-Iodoguanosine with a radioactive isotope of iodine, specifically iodine-125 (B85253) (¹²⁵I), transforms it into a high-affinity radioligand for use in receptor binding assays. oncodesign-services.comnih.gov Radioligand binding assays are a fundamental technique in pharmacology and biochemistry for quantifying the interaction between a ligand and its receptor. oncodesign-services.com The use of ¹²⁵I is particularly advantageous due to its high specific activity and ease of detection, which allows for highly sensitive measurements of receptor binding, even in preparations with low receptor density. oncodesign-services.comnih.gov

In a typical radioligand binding assay, ¹²⁵I-8-Iodoguanosine would be incubated with a biological sample containing the receptor of interest, such as cell membranes or tissue homogenates. oncodesign-services.comnih.gov The amount of radioligand bound to the receptor is then measured, allowing for the determination of key pharmacological parameters like the dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum binding capacity (Bmax), which indicates the total number of receptors in the sample. nih.gov Competition binding assays, where a non-radioactive compound is used to displace the bound ¹²⁵I-8-Iodoguanosine, can be employed to determine the affinity of other unlabeled ligands for the same receptor. mdpi.comresearchgate.net

Table 1: Key Parameters in Radioligand Binding Assays

Parameter Description Information Gained
Kd (Dissociation Constant) The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A measure of the affinity of the radioligand for its receptor. A lower Kd indicates higher affinity.
Bmax (Maximum Binding Capacity) The total number of receptors in the sample, expressed as fmol/mg of protein. Provides information on the density of the receptor in a given tissue or cell type.

| Ki (Inhibition Constant) | The concentration of a competing ligand that binds to 50% of the receptors in a competition assay. | A measure of the affinity of an unlabeled ligand for the receptor. |

Utility in Photoaffinity Labeling and Crosslinking Experiments

This compound can be chemically modified to create a photoaffinity label, a powerful tool for identifying and characterizing ligand-binding proteins. By introducing a photoreactive group, such as an azido (B1232118) group at the 8-position to create 8-azido-8-iodoguanosine, the molecule can be converted into a tool for photoaffinity labeling. nih.govresearchgate.net Photoaffinity labeling is a technique used to covalently link a ligand to its binding partner upon exposure to light. nih.govspringernature.com

The process involves three key components: the specificity unit (the this compound scaffold), a photoreactive moiety (the azido group), and often a reporter tag for detection and isolation. nih.gov When the 8-azido-8-iodoguanosine probe binds to its target protein, subsequent irradiation with UV light generates a highly reactive nitrene intermediate from the azido group. nih.gov This nitrene can then form a covalent bond with nearby amino acid residues in the binding pocket of the protein. This permanent crosslink allows for the identification of the binding protein and the specific site of interaction. Competition experiments with an excess of the non-photoreactive parent compound can be used to distinguish specific from non-specific labeling. nih.gov

Application in Structural Biology for Nucleoside-Protein Complexes

The presence of the iodine atom makes this compound a valuable tool in X-ray crystallography for determining the three-dimensional structures of nucleoside-protein complexes. numberanalytics.comnumberanalytics.com The heavy iodine atom acts as a strong scatterer of X-rays, which can be used to solve the "phase problem" in crystallography. numberanalytics.comnumberanalytics.comnih.gov By comparing the diffraction patterns of a native protein crystal with a crystal soaked in a solution containing this compound (a heavy atom derivative), the positions of the iodine atoms can be determined. numberanalytics.comnumberanalytics.com This information can then be used to calculate the phases of the diffracted X-rays, which is a critical step in generating an electron density map and ultimately solving the protein's structure. nih.gov

This technique, known as isomorphous replacement, has been fundamental in determining the structures of many biological macromolecules. numberanalytics.comnumberanalytics.comnih.gov The use of this compound as a heavy atom derivative can provide crucial phasing information, especially for novel protein structures where a homologous model for molecular replacement is not available. nih.gov Furthermore, the specific binding of this compound to a protein can help to identify and characterize the nucleoside binding site within the protein.

Investigational Tool in Disease Modeling (Non-Human)

Modified nucleosides are frequently used as investigational tools in non-human disease models to probe the mechanisms of various pathologies. While direct studies using this compound in disease models are not extensively documented in the provided search results, the well-established role of a closely related modified guanosine (B1672433), 8-oxoguanine (8-oxoG), provides a strong precedent for its potential utility. 8-oxoG is a marker of oxidative DNA damage and has been implicated in carcinogenesis and neurodegeneration. nih.govnih.gov

In vitro cellular models are essential for studying the molecular mechanisms of disease. scielo.brnih.govresearchgate.net For instance, the cytotoxic effects of various compounds are often assessed in cancer cell lines. dovepress.com Studies have shown that the accumulation of 8-oxoG in the DNA of cancer cells can lead to cell death, suggesting that targeting pathways involving modified guanosines could be a therapeutic strategy. nih.gov Similarly, this compound could be used in cancer cell lines to investigate its effects on cell proliferation, apoptosis, and DNA repair pathways.

In the context of neurodegeneration, the accumulation of 8-oxoG has been observed in the brains of patients with Alzheimer's disease. nih.gov Cellular models of neurodegenerative diseases, such as neuronal cell lines, are used to study the pathological processes involved. scielo.brnih.govresearchgate.net this compound could be employed in these models to explore its impact on neuronal viability, oxidative stress, and the signaling pathways implicated in neurodegeneration. mdpi.com

Table 2: Examples of In Vitro Cellular Disease Models

Model Type Examples Potential Application of this compound
Cancer Cell Lines KG-1 (myelocytic leukemia), TR-146 (buccal), Caco-2 (colorectal), MCF-7 (breast) dovepress.comresearchgate.net Investigating effects on cell growth, apoptosis, and DNA damage response.

| Neurodegeneration Models | SH-SY5Y (neuroblastoma), primary neuron cultures, iPSC-derived neurons nih.govresearchgate.netmdpi.com | Studying impact on neuronal survival, oxidative stress, and pathways related to diseases like Alzheimer's and Parkinson's. |

Ex vivo organ cultures, where small pieces of tissue are kept alive in a controlled environment outside the body, provide a model system that more closely mimics the in vivo situation than cell cultures. nih.govfrontiersin.org This technique preserves the three-dimensional architecture and cellular heterogeneity of the tissue. frontiersin.org Ex vivo organ cultures of tumors, for example, can be used to assess the response to potential therapeutic agents. frontiersin.org this compound could be applied to ex vivo cultures of various organs to study its metabolic fate, its effect on tissue integrity, and its ability to modulate specific signaling pathways in a more physiologically relevant context. frontiersin.orgnih.govresearchgate.net

Non-human animal models are crucial for understanding the complex pathophysiology of diseases and for evaluating the efficacy of potential therapies. nih.gov For example, studies in mice have been instrumental in elucidating the role of 8-oxoG and the DNA repair enzyme MUTYH in neurodegeneration. nih.gov These studies have shown that the accumulation of 8-oxoG in the mitochondrial and nuclear DNA of neurons and microglia can trigger cell death pathways. nih.gov Similarly, this compound could be administered to animal models to investigate its biodistribution, metabolism, and its effects on specific cellular pathways in vivo. Such studies would be essential for understanding its potential as a pharmacological probe or therapeutic agent.

Structure Activity Relationship Sar Studies of 8 Iodoguanosine and Its Analogs

Design Principles for Halogenated Guanosine (B1672433) Analogs

The introduction of halogen atoms into the guanosine scaffold is a key strategy in drug design. Halogens, such as iodine, bromine, chlorine, and fluorine, are introduced to modulate a molecule's physicochemical properties, including its size, lipophilicity, electronegativity, and ability to form hydrogen or halogen bonds. mdpi.comnih.gov These modifications can profoundly impact a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (interaction with the biological target). researchgate.net

One of the primary design principles for halogenating guanosine at the C8 position is to influence the glycosidic bond conformation. The bulky halogen substituent at the 8-position creates steric hindrance, which favors the syn conformation over the anti conformation typically preferred by unmodified purine (B94841) nucleosides. This conformational locking can lead to enhanced binding affinity and selectivity for specific target enzymes or receptors that recognize the syn conformation.

Furthermore, the nature of the halogen itself is a critical design element. The choice of halogen affects the molecule's properties in a graded manner. For instance, moving down the halogen group from fluorine to iodine increases atomic size and polarizability while decreasing electronegativity. This can influence the strength of interactions with the target protein. In some guanosine derivatives, an increase in ionophoric activity has been observed progressing from fluoride (B91410) to iodide, following the lyotropic series. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern efficacy. researchgate.net

The fundamental principle of QSAR is that the variations in the biological activity of a group of similar molecules are dependent on the variations in their structural properties. nih.gov A general QSAR model can be expressed as:

Biological Activity = f (Molecular Descriptors)

To build a QSAR model, the chemical structure of each analog must be converted into a set of numerical values known as molecular descriptors. protoqsar.com These descriptors quantify various aspects of the molecule's physicochemical and structural properties. There are numerous classes of molecular descriptors, including:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, atom counts, and functional group counts. protoqsar.com

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

Geometrical Descriptors: These 3D descriptors relate to the molecule's size, shape, and surface area.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe electronic properties like orbital energies (e.g., HOMO and LUMO), dipole moments, and partial charges. nih.govprotoqsar.com These are particularly important for understanding reaction mechanisms and intermolecular interactions.

Hydrophobic Descriptors: A key descriptor is the partition coefficient (logP), which measures the lipophilicity of a compound and influences its ability to cross cell membranes.

Software packages are used to calculate a wide array of these descriptors for each molecule in the dataset, forming a matrix that characterizes the chemical structures for subsequent model development. mdpi.com

Once molecular descriptors are calculated, statistical methods are employed to build the QSAR model. The goal is to select the most relevant descriptors that best correlate with the observed biological activity. mdpi.com Common techniques include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the most significant descriptors to biological activity. brieflands.com

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models inspired by the human brain that can capture intricate relationships between structure and activity. brieflands.com

The predictive power of a QSAR model must be rigorously validated to ensure its reliability. This involves using the model to predict the activity of compounds not included in the initial training set (external validation). A validated QSAR model becomes a powerful tool for the virtual screening of large compound libraries to identify potential hits and for guiding the synthesis of new analogs with improved efficacy and selectivity. mdpi.com

Influence of Substituent Effects on Bioactivity

The biological activity of 8-Iodoguanosine analogs is highly sensitive to the nature and position of various substituents on both the purine ring and the ribose moiety.

The position of a substituent on the guanine (B1146940) base is critical. Modifications at the C8 position, as in this compound, have been extensively studied. Research on various 8-substituted guanosine and 2'-deoxyguanosine (B1662781) derivatives has shown that different groups at this position can induce differentiation in leukemia cells. nih.gov For example, derivatives with 8-amino (-NH2) and 8-hydroxy (-OH) groups have demonstrated significant activity. nih.gov

The identity of the halogen at the C8 position also plays a crucial role. The electronic and steric properties of the halogen substituent influence how the analog interacts with its biological target. nih.gov For instance, the larger size of iodine compared to bromine or chlorine can lead to different binding interactions. In a study of organoruthenium compounds, the substitution pattern of halogens had a notable impact on cytotoxic activity. acs.org The table below summarizes findings on the induction of differentiation in Friend murine erythroleukemia cells by various 8-substituted guanosine analogs, illustrating the impact of different substituents at this position. nih.gov

8-SubstituentConcentration (mM)Benzidine Positive Cells (%)
-N(CH3)2568
-NHCH3142
-NH20.434
-OH533
-SO2CH3530
Data from J Med Chem. 1985 Sep;28(9):1194-8. nih.gov

Altering the ribose sugar is another important strategy for modifying the biological profile of guanosine analogs. nih.gov These modifications can affect the nucleoside's conformation, stability against enzymatic degradation, and target-binding affinity. nih.govnih.gov

Common modifications to the ribose moiety include:

2'-Position Modifications: The 2'-hydroxyl group is a frequent site for modification. For example, 2'-O-methylation is a common natural modification that can enhance nuclease resistance. nih.gov The absence of this hydroxyl group, as in 2'-deoxyguanosine, also significantly alters the sugar pucker and biological activity. nih.gov

Carbocyclic Analogs: Replacing the furanose oxygen with a methylene (B1212753) group creates a carbocyclic ring. nih.gov This modification prevents glycosidic bond cleavage by phosphorylases, thereby increasing the metabolic stability of the analog.

Acyclic Analogs: The ribose ring can be replaced entirely with a flexible acyclic side chain. mdpi.com This strategy has led to the development of potent antiviral drugs, such as Acyclovir and Ganciclovir, which are acyclic guanosine mimics. nih.gov

Introduction of Lipophilic and Hydrophilic Groups: Attaching various tethers to the ribose can create amphiphilic molecules with novel properties, such as the ability to form G-quadruplex structures or transport ions across cell membranes. researchgate.netnih.gov

These structural changes to the sugar scaffold can lead to analogs with improved biological stability and selectivity for their intended targets. nih.gov

Purine Base Derivatives and Hybrid Structures

The structural modification of the purine base of this compound, particularly at the C8-position, has been a focal point of medicinal chemistry efforts to develop novel therapeutic agents. These modifications aim to enhance biological activity, selectivity, and pharmacokinetic properties. The exploration of hybrid structures, while a common strategy in drug design, is less documented for this compound itself.

Purine Base Derivatives

The substitution of the iodine atom at the 8-position of the guanine moiety with various functional groups has led to the discovery of analogs with a range of biological activities, from inducing cell differentiation to modulating the immune system.

One significant area of investigation has been the development of 8-substituted guanosine and 2'-deoxyguanosine derivatives as potential agents for differentiation therapy in cancer. A study focusing on Friend murine erythroleukemia cells revealed that the nature of the substituent at the 8-position plays a crucial role in the induction of cell maturation. The research demonstrated that a variety of 8-substituted analogs could effectively terminate leukemia cell proliferation by promoting their conversion to end-stage differentiated cells. nih.gov

Among the guanosine series, derivatives with small, hydrogen-bonding capable substituents at the 8-position were particularly effective. The most active compounds included those with dimethylamino (-N(CH3)2), methylamino (-NHCH3), amino (-NH2), hydroxyl (-OH), and methylsulfonyl (-SO2CH3) groups. For instance, the 8-dimethylamino derivative induced differentiation in 68% of the cell population at a concentration of 5 mM. nih.gov Notably, the 8-amino derivative was highly potent, causing 34% of cells to differentiate at a much lower concentration of 0.4 mM. nih.gov In the 2'-deoxyguanosine series, the 8-hydroxy derivative was also found to be a potent inducer of differentiation. nih.gov

Table 1: Induction of Friend Erythroleukemia Cell Differentiation by 8-Substituted Guanosine Analogs

Compound (8-Substituent) Concentration (mM) Benzidine Positive Cells (%)
-N(CH3)2 5 68
-NHCH3 1 42
-NH2 0.4 34
-OH 5 33
-SO2CH3 5 30

Data sourced from a study on inducers of Friend murine erythroleukemia cell differentiation. nih.gov

Further research into the biological effects of 8-substituted guanosine analogs has identified 8-aminoguanosine (B66056) as a compound with significant diuretic and natriuretic properties. nih.gov It has been shown to inhibit purine nucleoside phosphorylase (PNPase), an enzyme involved in the purine salvage pathway. nih.gov This inhibition leads to increased sodium excretion and decreased potassium excretion. sigmaaldrich.com 8-aminoguanosine is, in fact, considered a prodrug that is metabolized to 8-aminoguanine, the active inhibitor of PNPase. nih.gov This activity highlights another therapeutic avenue for 8-substituted purine nucleosides.

The substitution at the 8-position also influences the conformation of the nucleoside, which can have profound effects on its interaction with biological macromolecules. For example, the presence of a bulky substituent like a bromine atom in 8-bromoguanosine (B14676) favors a syn glycosidic conformation. nih.gov This conformational preference is a key factor in the formation of alternative nucleic acid structures, such as Z-RNA. nih.gov

Hybrid Structures

The development of hybrid molecules, where a pharmacophore is chemically linked to another molecular entity to enhance its therapeutic profile, is a growing field in drug discovery. This strategy includes the creation of antibody-drug conjugates (ADCs) and chimeric molecules designed for targeted therapy. mdpi.comnih.gov

In the context of this compound and its close analogs, the exploration of such hybrid structures is not extensively documented in publicly available scientific literature. While the synthesis of simple dimers, such as dinucleoside monophosphates containing 8-bromoguanosine, has been reported, the primary focus of these studies has been on their structural characteristics, like the propensity to form Z-form helices, rather than their application as targeted therapeutic agents. nih.gov

The general principles of creating hybrid structures, such as attaching cytotoxic agents to monoclonal antibodies for targeted cancer therapy or designing proteolysis-targeting chimeras (PROTACs), are well-established. nih.govfrontiersin.org However, specific examples detailing the conjugation of this compound or its derivatives to targeting moieties for enhanced efficacy or reduced toxicity are not readily found in the reviewed literature. Future research may explore the potential of creating such hybrid structures to harness the biological activities of 8-substituted guanosines for targeted therapeutic interventions.

Metabolic Fate and Biotransformation in Non Human Biological Systems

Pathways of Enzymatic Deiodination and Deamination

The chemical structure of 8-Iodoguanosine, featuring an iodine atom at the 8th position of the guanine (B1146940) base, suggests two primary initial metabolic pathways: deiodination and deamination.

Deiodination: The removal of the iodine atom from the purine (B94841) ring is a plausible enzymatic step. While specific enzymes responsible for the deiodination of this compound have not been identified, the process of enzymatic dehalogenation is a known biological phenomenon. This reaction would convert this compound into its parent nucleoside, guanosine (B1672433). The subsequent metabolism would then follow the well-established pathways for endogenous guanosine.

Deamination: Deamination, the removal of an amine group, is a common step in purine metabolism. However, whether this compound is a substrate for deaminases, such as adenosine (B11128) deaminase or guanine deaminase, is not definitively established. If deamination were to occur at the C2 position, it would lead to the formation of 8-iodoxanthosine.

Intracellular Processing and Nucleotide Formation

Following its potential initial modifications or directly upon cellular uptake, this compound is expected to undergo intracellular phosphorylation to form its corresponding nucleotide counterparts. This process is crucial for its incorporation into nucleic acids and for its potential role as a signaling molecule.

This phosphorylation cascade is anticipated to be carried out by a series of kinases, analogous to the phosphorylation of endogenous guanosine.

PrecursorEnzyme (Putative)Product
This compoundGuanosine Kinase8-Iodo-GMP
8-Iodo-GMPGuanylate Kinase8-Iodo-GDP
8-Iodo-GDPNucleoside Diphosphate Kinase8-Iodo-GTP

This table outlines the probable intracellular phosphorylation pathway of this compound. The enzymes listed are putative and based on the known metabolism of guanosine.

The formation of 8-Iodo-GTP is a critical step, as it represents the active form for potential incorporation into RNA by RNA polymerases. The stability and processing of these phosphorylated metabolites would significantly influence the biological effects of the parent compound.

Impact of Metabolism on Biological Activity and Durability

The metabolic transformation of this compound has a profound impact on its biological activity and its persistence within a biological system.

The removal of the iodine atom through deiodination would likely abolish any specific biological activities attributed to the halogenated form of the molecule, converting it to the naturally occurring and readily metabolized guanosine. Conversely, the persistence of the 8-iodo modification, particularly in the triphosphate form (8-Iodo-GTP), could lead to its incorporation into RNA, potentially altering RNA structure and function.

The rate and extent of metabolism will ultimately determine the durability of this compound in its active form. Rapid deiodination or degradation would lead to a short biological half-life, limiting its therapeutic or experimental utility. Conversely, resistance to metabolic enzymes would enhance its durability, potentially leading to more sustained biological effects.

Advanced Research Methodologies and Future Directions

Integration with Omics Technologies for Systems-Level Analysis

The era of "omics" has provided powerful tools to explore the multifaceted interactions of molecules like 8-Iodoguanosine within a biological system. frontiersin.org A systems biology approach, which integrates various omics data, allows for a holistic view of the cellular response to this compound. frontiersin.orgnih.govresearchgate.net

Transcriptomics: This technology, which involves the large-scale study of RNA transcripts, can reveal how this compound may alter gene expression patterns. frontiersin.orgmdpi.com For instance, studies on citrus trees infected with Candidatus Liberibacter asiaticus have utilized transcriptomics to understand changes in gene expression, including those related to photosynthesis and cell wall modification. uw.edu While not directly studying this compound, this approach demonstrates the potential for transcriptomics to elucidate the broader cellular pathways affected by specific compounds. The integration of transcriptomics with other omics fields can help identify co-regulated gene modules and their associated metabolic pathways. mdpi.com

Proteomics: The study of the entire set of proteins in a cell or organism, can identify changes in protein abundance and post-translational modifications in response to this compound. frontiersin.orgmdpi.com Proteomics faces challenges due to the wide dynamic range of protein levels and the complexity of biological samples, but automated sample preparation workflows are improving the throughput and quantifiability of these analyses. frontiersin.org Combining proteomics with transcriptomics and metabolomics can provide a more complete picture of the cellular response, linking gene expression changes to functional protein alterations and metabolic outputs. mdpi.comuw.edu

Metabolomics: This field focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. mdpi.com Metabolomics can directly measure the downstream effects of this compound on cellular metabolism. mdpi.comnih.gov In the context of plant pathology, metabolomics has been used to identify changes in sugar concentrations and other metabolites in infected plants. uw.edu Such approaches could be applied to understand the metabolic consequences of introducing this compound into various research models.

By integrating these omics technologies, researchers can construct a more complete, systems-level understanding of how this compound influences cellular processes, from gene transcription to protein function and metabolic activity. frontiersin.orgresearchgate.netnih.gov

Computational Simulations for Molecular Dynamics and Ligand Docking

Computational methods are indispensable for investigating the molecular interactions of this compound at an atomic level. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of molecules and their complexes. mdpi.com These simulations have been extensively used to study DNA fragments containing the related compound 8-oxoguanine (8-oxoG), a common oxidative DNA lesion. researchgate.netnih.govjaea.go.jpnih.gov These studies have revealed that 8-oxoG can alter the local DNA structure, hydration, and ion binding patterns, which may be crucial for its recognition by DNA repair enzymes like human 8-oxoguanine-DNA glycosylase (OGG1). researchgate.netnih.gov For example, MD simulations have shown that 8-oxoG can induce unique conformational changes in the DNA backbone. nih.gov While these studies focus on 8-oxoG, the methodologies are directly applicable to understanding the structural impact of this compound within DNA or RNA, and its interactions with binding partners.

Ligand Docking: This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a receptor, such as a protein or a nucleic acid. jabonline.in Ligand docking is a crucial tool in drug discovery for virtual screening of large compound databases and for optimizing lead compounds. jabonline.innih.gov Docking studies can be used to explore the binding of this compound to various protein targets, helping to identify potential biological activities and mechanisms of action. ichb.plresearchgate.net The accuracy of docking predictions can be enhanced by considering the flexibility of the receptor and by using sophisticated scoring functions to estimate binding affinity. arxiv.org

These computational approaches, often used in tandem, provide a powerful platform for generating hypotheses about the molecular mechanisms of this compound that can then be tested experimentally.

High-Throughput Screening Approaches for Analog Discovery

High-throughput screening (HTS) is a key technology for discovering new biologically active compounds by rapidly testing large libraries of molecules. nih.gov

Analog Discovery: HTS can be employed to screen for analogs of this compound with improved or novel properties. digilent.comdigilent.com This involves systematically modifying the structure of this compound and testing the resulting compounds for specific biological activities. Virtual screening, which uses computational methods like ligand docking to screen large compound databases, can be an efficient first step to identify promising candidates for experimental testing. nih.gov A study on the discovery of new indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors successfully used a high-throughput virtual screening protocol that combined pharmacophore modeling and molecular docking. nih.gov A similar approach could be applied to find novel analogs of this compound that target specific enzymes or receptors.

The development of automated and miniaturized assay formats allows for the screening of thousands to millions of compounds in a cost-effective and time-efficient manner. The data generated from HTS can then be used to build structure-activity relationships, guiding the rational design of more potent and selective analogs.

Advanced Microscopy and Imaging Techniques for Cellular Localization

Determining the subcellular localization of this compound or its downstream effects is crucial for understanding its function. Advanced microscopy techniques offer the necessary resolution to visualize these processes within living cells. nih.gov

Super-Resolution Microscopy: Techniques such as Structured Illumination Microscopy (SIM), Stimulated Emission Depletion (STED) microscopy, and Single-Molecule Localization Microscopy (SMLM) have broken the diffraction limit of light, enabling the visualization of subcellular structures with nanoscale resolution. nih.govbiocompare.com SMLM, for example, allows for the study of individual molecules in live cells with high specificity and spatiotemporal resolution. frontiersin.org These methods could potentially be used to track the localization of fluorescently labeled this compound analogs within different cellular compartments.

Live-Cell Imaging: Techniques like spinning disk confocal microscopy allow for the capture of dynamic cellular events with minimal phototoxicity, making them suitable for observing the real-time effects of this compound on cellular processes. victoria.ac.nztigem.it

Correlative Light and Electron Microscopy (CLEM): This powerful approach combines the advantages of live-cell fluorescence microscopy with the high-resolution ultrastructural detail of electron microscopy. tigem.it CLEM could be used to identify cells or organelles that have taken up a fluorescent analog of this compound and then examine their detailed structure at the nanometer scale.

These advanced imaging techniques provide unparalleled opportunities to visualize the cellular and subcellular journey of this compound and its impact on cellular architecture and dynamics.

Emerging Roles in Chemical Genetics and Optogenetics (if applicable as a tool)

Chemical genetics and optogenetics are powerful techniques for controlling and studying the function of specific proteins and neural circuits. nih.gov

Chemical Genetics: This approach uses small molecules to rapidly and reversibly control the activity of specific proteins. plos.org While there is no direct evidence of this compound being used as a tool in chemical genetics, its ability to be incorporated into nucleic acids could potentially be exploited. For example, if a specific RNA or DNA aptamer that binds to a protein of interest could be designed to incorporate this compound, it might be possible to modulate the protein's function in a specific manner.

Optogenetics: This technique uses light to control the activity of genetically modified cells, typically neurons. frontiersin.orgdovepress.commdpi.com It involves the expression of light-sensitive proteins (opsins) in target cells. nih.govdovepress.com A hybrid approach, combining chemical genetics and optogenetics, has been developed using "luminopsins," which are fusion proteins of a luciferase and a channelrhodopsin. plos.org These can be activated by either light or a chemical substrate. plos.org While this compound itself is not directly used in these techniques, the principles of designing molecules to interact with specific biological targets are shared. The development of new chemical tools, potentially including modified nucleosides, will continue to expand the capabilities of these fields.

The application of these cutting-edge research methodologies will undoubtedly continue to unravel the complex biological roles of this compound and pave the way for the discovery of its novel therapeutic or biotechnological applications.

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